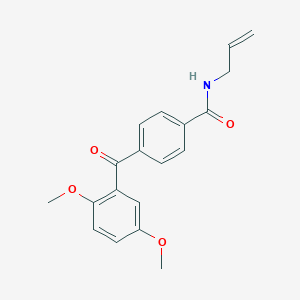
N-allyl-4-(2,5-dimethoxybenzoyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-allyl-4-(2,5-dimethoxybenzoyl)benzamide is a synthetic compound that has gained attention in recent years due to its potential as a research tool in the field of neuroscience. This compound is known to have a unique mechanism of action, which makes it a valuable tool for studying various neurological processes.
作用機序
N-allyl-4-(2,5-dimethoxybenzoyl)benzamide acts as a selective antagonist of the 5-HT2A receptor. This receptor is a G-protein-coupled receptor that is involved in several neurological processes. The binding of this compound to the 5-HT2A receptor blocks the action of serotonin, which is a neurotransmitter that is involved in mood regulation, perception, and cognition. This blockade of the 5-HT2A receptor results in altered neurological processes, which can be studied to gain a better understanding of various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various research studies. This compound has been shown to have a selective affinity for the 5-HT2A receptor, which results in altered neurological processes. This compound has also been shown to have a low toxicity profile, which makes it a safe tool for research studies.
実験室実験の利点と制限
N-allyl-4-(2,5-dimethoxybenzoyl)benzamide has several advantages as a research tool. This compound has a unique mechanism of action, which allows for the study of various neurological processes. This compound also has a low toxicity profile, which makes it a safe tool for research studies. However, there are also limitations to the use of this compound. This compound is not suitable for in vivo studies, as it does not cross the blood-brain barrier. This compound is also not suitable for long-term studies, as it has a short half-life.
将来の方向性
There are several future directions for the use of N-allyl-4-(2,5-dimethoxybenzoyl)benzamide as a research tool. One direction is the study of the role of the 5-HT2A receptor in various neurological disorders. This compound can be used to investigate the role of the 5-HT2A receptor in schizophrenia, depression, and anxiety. Another direction is the study of the interaction between the 5-HT2A receptor and other neurotransmitter systems. This compound can be used to investigate the interaction between the 5-HT2A receptor and the dopamine and glutamate systems. Overall, this compound is a valuable tool for studying various neurological processes, and there are several future directions for its use as a research tool.
合成法
The synthesis of N-allyl-4-(2,5-dimethoxybenzoyl)benzamide involves several steps. The first step involves the reaction of 2,5-dimethoxybenzoic acid with thionyl chloride to produce 2,5-dimethoxybenzoyl chloride. The second step involves the reaction of 2,5-dimethoxybenzoyl chloride with N-allylaniline to produce this compound. This synthesis method has been well-established and has been used in various research studies.
科学的研究の応用
N-allyl-4-(2,5-dimethoxybenzoyl)benzamide has been used in several scientific research studies to investigate various neurological processes. This compound is known to act as a selective antagonist of the 5-HT2A receptor, which is involved in several neurological processes such as mood regulation, perception, and cognition. This compound has been used to study the role of the 5-HT2A receptor in various neurological disorders such as schizophrenia, depression, and anxiety.
特性
IUPAC Name |
4-(2,5-dimethoxybenzoyl)-N-prop-2-enylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-4-11-20-19(22)14-7-5-13(6-8-14)18(21)16-12-15(23-2)9-10-17(16)24-3/h4-10,12H,1,11H2,2-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYINBCWWTXONFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C2=CC=C(C=C2)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B4969306.png)
![5-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4969311.png)

![N-[3-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B4969327.png)
![5-[(3,4-difluorophenoxy)methyl]-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B4969337.png)

![N-(4-chlorophenyl)-2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B4969353.png)

![2-{[(6-bromo-1,3-benzothiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4969358.png)
![1-(4-bromobenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4969362.png)
![N-benzyl-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4969364.png)
![2-chloro-N-[2-(2-methoxyphenoxy)ethyl]-5-(methylthio)benzamide](/img/structure/B4969372.png)
![7-chloro-2-[4-(3-chlorophenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B4969388.png)